molecular formula C16H23NO4 B13495715 (2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid

(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid

Cat. No.: B13495715
M. Wt: 293.36 g/mol
InChI Key: XBSHFOWEMKIAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a phenyl ring substituted with a propan-2-yl group, adding to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.

    Formation of the Acetic Acid Moiety: The Boc-protected amine is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the acetic acid moiety.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with a propan-2-yl group through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products

    Deprotected Amine: 2-amino-2-[4-(propan-2-yl)phenyl]acetic acid.

    Oxidized Products: Various oxidized derivatives of the phenyl ring.

    Substituted Derivatives: Compounds with different functional groups attached to the amino group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The Boc group can be removed to expose the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
  • tert-Butyl n-(2-aminoethyl)carbamate

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to the presence of the propan-2-yl group on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C16H23NO4/c1-10(2)11-6-8-12(9-7-11)13(14(18)19)17-15(20)21-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)

InChI Key

XBSHFOWEMKIAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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